2-(4-Chlorophenyl)ethanol (CAS 1875-88-3) is a para-halogenated primary alcohol widely utilized as a key synthetic intermediate in pharmaceutical and agrochemical manufacturing. Characterized by its liquid state at room temperature (density 1.157 g/mL) and a high boiling point of approximately 259 °C at atmospheric pressure, this compound offers excellent thermal stability for high-temperature reactions. The presence of the para-chloro substituent not only modulates the electronic properties of the aromatic ring but also significantly enhances the lipophilicity of downstream derivatives compared to unsubstituted analogs. In industrial procurement, it is primarily sourced as a precursor for nucleophilic substitutions, esterifications, and the synthesis of active pharmaceutical ingredients (APIs) where specific halogen placement is critical for biological efficacy and material processability .
Substituting 2-(4-Chlorophenyl)ethanol with unsubstituted phenethyl alcohol or its ortho-chloro isomer compromises both process engineering and final product performance. Unsubstituted phenethyl alcohol lacks the necessary electron-withdrawing chlorine atom, which is essential for directing subsequent electrophilic aromatic substitutions and for achieving target lipophilicity (LogP) in drug candidates. Furthermore, attempting to substitute with the oxidized analog, 4-chlorophenylacetic acid, introduces severe handling differences; the acid is a solid (melting point 102–105 °C) that requires dissolution and alters the pH of the reaction matrix, whereas 2-(4-Chlorophenyl)ethanol is a pumpable liquid that seamlessly integrates into continuous flow systems. Finally, the ortho-chloro isomer introduces significant steric hindrance adjacent to the ethyl chain, which can severely depress yields in downstream coupling or mesylation reactions .
2-(4-Chlorophenyl)ethanol exhibits a significantly elevated boiling point profile compared to its non-halogenated baseline. At atmospheric pressure, the target compound boils at approximately 259.3 °C, whereas unsubstituted phenethyl alcohol boils at 219.5 °C. This nearly 40 °C difference fundamentally alters the thermal processing window, allowing for higher-temperature reaction conditions without premature solvent loss or precursor volatilization[1].
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 259.3 °C |
| Comparator Or Baseline | Phenethyl alcohol (219.5 °C) |
| Quantified Difference | +39.8 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point enables the use of elevated reaction temperatures in complex syntheses without the need for pressurized reactors.
For industrial scale-up, the physical state of the precursor is critical. 2-(4-Chlorophenyl)ethanol is a clear liquid at room temperature with a density of 1.157 g/mL, allowing for direct volumetric pumping and continuous dosing. In contrast, its direct oxidation counterpart, 4-chlorophenylacetic acid, is a crystalline solid with a melting point of 102–105 °C. Using the liquid alcohol eliminates the need for pre-dissolution steps, reduces solvent volume requirements, and prevents line-clogging in flow reactors.
| Evidence Dimension | Physical State and Density |
| Target Compound Data | Liquid (1.157 g/mL at 25 °C) |
| Comparator Or Baseline | 4-Chlorophenylacetic acid (Solid, MP 102-105 °C) |
| Quantified Difference | Liquid vs. Solid state at standard conditions |
| Conditions | Room temperature (25 °C) handling |
Liquid precursors streamline automated dosing and continuous flow manufacturing, significantly reducing process cycle times and solvent costs.
The primary alcohol group of 2-(4-Chlorophenyl)ethanol is highly accessible, lacking the steric hindrance found in ortho-substituted isomers. Industrial protocols utilizing this compound for the synthesis of 4-chlorophenethyl bromide consistently report isolated yields of 94.9% with exceptional volumetric efficiency (e.g., 758 grams of bromide product per liter of reactor volume). The para-chloro group provides sufficient electronic stability to the aromatic ring without interfering with the nucleophilic substitution at the aliphatic tail .
| Evidence Dimension | Reaction Yield (Bromination) |
| Target Compound Data | 94.9% isolated yield |
| Comparator Or Baseline | Sterically hindered ortho-isomers (historically lower yields) |
| Quantified Difference | Near-quantitative conversion with high volumetric efficiency (1.76 L/kg) |
| Conditions | Standard industrial bromination protocols (US2009/143576) |
High conversion rates minimize unreacted precursor waste and simplify downstream chromatographic or distillation purification steps.
Because the para-chloro substitution significantly increases the lipophilicity of the final molecule compared to unsubstituted phenethyl alcohol, 2-(4-Chlorophenyl)ethanol is the preferred building block for neuroactive compounds and CNS-penetrant drugs. The predictable thermal stability allows it to survive harsh coupling conditions during API assembly [1].
The compound's liquid state at room temperature and high density (1.157 g/mL) make it ideal for automated, continuous flow synthesis of pesticides and fungicides. Unlike solid analogs such as 4-chlorophenylacetic acid, it can be pumped directly into microreactors without the risk of precipitation or line blockages .
Due to the unhindered nature of the primary alcohol and the stabilizing effect of the para-chloro group, this compound is highly efficient for producing 4-chlorophenethyl bromide or mesylate. These downstream alkylating agents are generated in >94% yields, making the alcohol an optimal starting material for large-scale electrophile generation.
Irritant